![molecular formula C10H9F3OS B12521558 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol CAS No. 653578-28-0](/img/structure/B12521558.png)
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of the thiophenol . The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol involves its interaction with molecular targets through its phenol and trifluoromethyl groups. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)phenyl]phenol
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)ethyl]phenol
Uniqueness
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
653578-28-0 |
|---|---|
Molekularformel |
C10H9F3OS |
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
2-prop-2-enyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H9F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6,14H,1,3H2 |
InChI-Schlüssel |
HOTWNTNUQKTAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


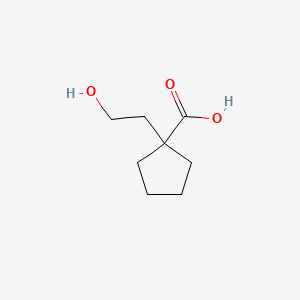
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)

![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

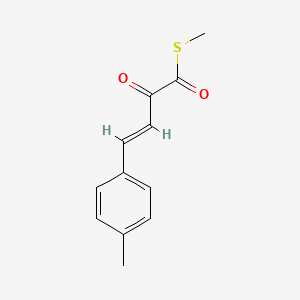

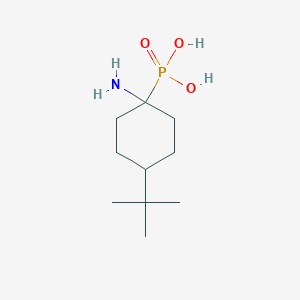
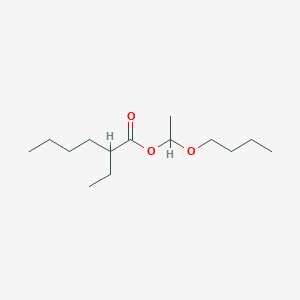
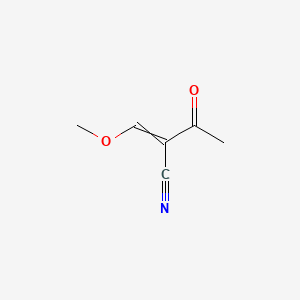
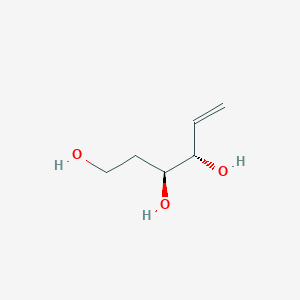
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
